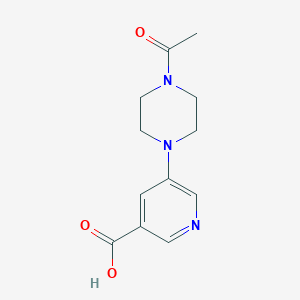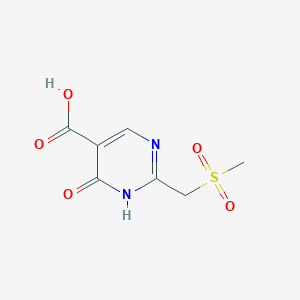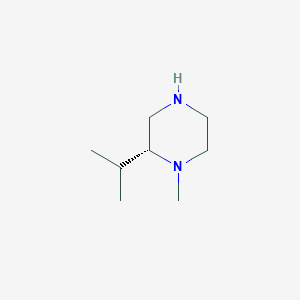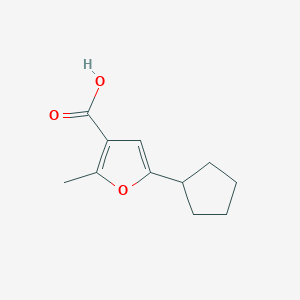
5-Cyclopentyl-2-methylfuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopentyl-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring containing one oxygen atom. The presence of a cyclopentyl group and a carboxylic acid functional group makes this compound unique and versatile in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-2-methylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of cyclopentanone with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the furan ring and carboxylic acid group . The reaction conditions typically involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which utilizes palladium-catalyzed cross-coupling of boronic acids with halogenated furans . This method offers high yields and selectivity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
5-Cyclopentyl-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated furan derivatives.
科学的研究の応用
5-Cyclopentyl-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Cyclopentyl-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding . The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group at the 2-position.
3-Furoic acid: Similar to 2-furoic acid but with the carboxylic acid group at the 3-position.
5-Methyl-2-furoic acid: Contains a methyl group at the 5-position and a carboxylic acid group at the 2-position.
Uniqueness
5-Cyclopentyl-2-methylfuran-3-carboxylic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to simpler furan derivatives .
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
5-cyclopentyl-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C11H14O3/c1-7-9(11(12)13)6-10(14-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) |
InChIキー |
XXPRDUCRVWNASC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(O1)C2CCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)
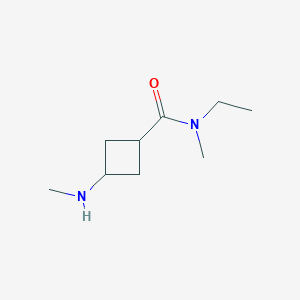

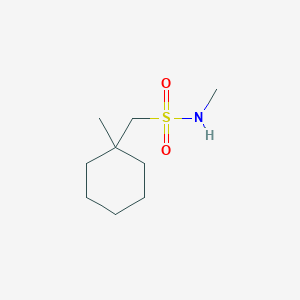
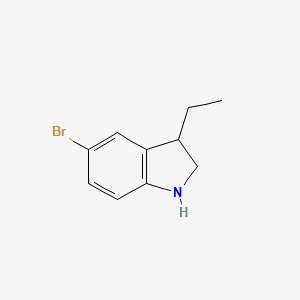

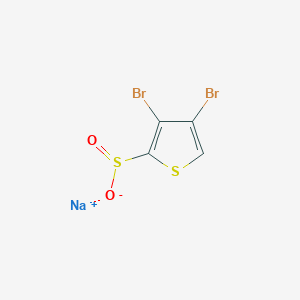
![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
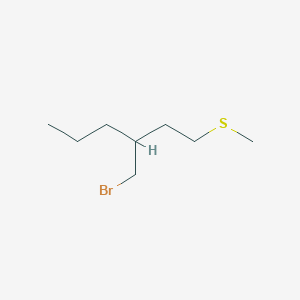
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)
